2,2-Bis(propan-2-yl)azetidine
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Overview
Description
2,2-Bis(propan-2-yl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: Another method is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Aza-Michael Addition: This involves the addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates.
Industrial Production Methods: Industrial production methods often involve scalable and efficient synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Azetidines can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, often involving nitrogen nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2,2-Bis(propan-2-yl)azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Azetidines are used in the development of pharmaceuticals due to their unique structural properties.
Materials Science: The compound is used in the creation of polymers and other materials with specific desired properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(propan-2-yl)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows for unique reactivity, enabling the compound to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in polymerization or medicinal chemistry .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Uniqueness: 2,2-Bis(propan-2-yl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. This makes it particularly useful in applications requiring specific reactivity that is not achievable with either aziridines or pyrrolidines .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,2-di(propan-2-yl)azetidine |
InChI |
InChI=1S/C9H19N/c1-7(2)9(8(3)4)5-6-10-9/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
VMCDRBQWUFXXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCN1)C(C)C |
Origin of Product |
United States |
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